molecular formula C11H13N3O5 B7771298 N~5~-(4-nitrophenyl)glutamine CAS No. 10346-30-2

N~5~-(4-nitrophenyl)glutamine

Cat. No.: B7771298
CAS No.: 10346-30-2
M. Wt: 267.24 g/mol
InChI Key: WMZTYIRRBCGARG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~5~-(4-nitrophenyl)glutamine is a chemical compound with the molecular formula C11H13N3O5. It is a derivative of glutamic acid, where the amino group is substituted with a 4-nitrophenyl group. This compound is known for its applications in biochemical research and has been studied for its various chemical properties and reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

N~5~-(4-nitrophenyl)glutamine can be synthesized through a nucleophilic substitution reaction. One common method involves the reaction of 4-nitroaniline with glutamic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at room temperature. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of N5-(4-nitrophenyl)glutamine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N~5~-(4-nitrophenyl)glutamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N~5~-(4-nitrophenyl)glutamine has several applications in scientific research:

Mechanism of Action

N~5~-(4-nitrophenyl)glutamine exerts its effects primarily through its interaction with γ-glutamyltransferase (GGT). The compound acts as a substrate for GGT, which catalyzes the transfer of the γ-glutamyl group to an acceptor molecule. This reaction is crucial for the metabolism of glutamine and other amino acids. Additionally, the compound can inhibit amino acid transporters, affecting cellular uptake and metabolism of amino acids .

Comparison with Similar Compounds

Similar Compounds

    N~5~-(4-nitrophenyl)glutamic acid: Similar structure but with a carboxyl group instead of an amide group.

    4-nitrophenylalanine: Contains a phenylalanine backbone instead of glutamine.

    4-nitrophenylglycine: Contains a glycine backbone instead of glutamine.

Uniqueness

N~5~-(4-nitrophenyl)glutamine is unique due to its specific interaction with γ-glutamyltransferase and its ability to inhibit amino acid transporters. This makes it a valuable tool in biochemical and pharmacological research, particularly in studies involving amino acid metabolism and transport.

Properties

IUPAC Name

2-amino-5-(4-nitroanilino)-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O5/c12-9(11(16)17)5-6-10(15)13-7-1-3-8(4-2-7)14(18)19/h1-4,9H,5-6,12H2,(H,13,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMZTYIRRBCGARG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCC(C(=O)O)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80860008
Record name N-(4-Nitrophenyl)glutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80860008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10346-30-2
Record name N-(4-Nitrophenyl)glutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80860008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.